molecular formula C15H13F3N4OS2 B2734137 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1396846-50-6

2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2734137
CAS RN: 1396846-50-6
M. Wt: 386.41
InChI Key: XQHZKKWNDQVCOC-UHFFFAOYSA-N
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Description

Thiazoles and imidazoles are important heterocyclic moieties that possess a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

Thiazole and imidazole rings can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that your compound might undergo would depend on the other functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Some general properties of thiazole and imidazole derivatives include high solubility in water and other polar solvents, and the ability to form hydrogen bonds .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(4-methylthiazol-2-yl)acetamide”, also known as “N-(4-methyl-1,3-thiazol-2-yl)-2-{methyl[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino}acetamide”.

Antioxidant Activity

This compound has shown significant potential as an antioxidant. It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases. Studies have demonstrated its ability to neutralize reactive oxygen species (ROS) and other free radicals, making it a valuable candidate for developing antioxidant therapies .

Anti-Tyrosinase Activity

The compound exhibits potent anti-tyrosinase activity, which is essential for applications in skin whitening and treating hyperpigmentation disorders. Tyrosinase is an enzyme responsible for melanin production, and inhibiting its activity can help in reducing pigmentation. This compound has been found to inhibit tyrosinase effectively, making it a promising ingredient in cosmetic formulations .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties, making it effective against a range of bacterial and fungal pathogens. Its ability to disrupt microbial cell walls and inhibit their growth suggests potential applications in developing new antimicrobial agents for medical and agricultural use .

Anti-Inflammatory Effects

The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. This property is beneficial in treating inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. Its mechanism involves the suppression of pathways that lead to inflammation, providing a therapeutic approach to managing chronic inflammatory conditions .

Cancer Research

In cancer research, this compound has shown promise as a potential chemotherapeutic agent. It can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. Studies have highlighted its effectiveness against various cancer cell lines, suggesting its potential role in developing new cancer treatments .

Neuroprotective Effects

The neuroprotective effects of this compound are of significant interest in the field of neurodegenerative diseases. It has been found to protect neurons from oxidative stress and apoptosis, which are common features in conditions like Alzheimer’s and Parkinson’s diseases. Its ability to cross the blood-brain barrier and exert protective effects on neural cells makes it a promising candidate for neuroprotective therapies .

Photovoltaic Applications

In the field of materials science, this compound has been explored for its potential in photovoltaic applications. Its unique chemical structure allows it to be used in the development of organic photovoltaic cells, which are essential for converting solar energy into electrical energy. The compound’s ability to absorb light and generate charge carriers makes it suitable for enhancing the efficiency of solar cells .

Fluorescent Probes

The compound’s fluorescent properties make it useful as a fluorescent probe in biochemical and medical research. It can be used to label and visualize biological molecules, cells, and tissues, aiding in various diagnostic and research applications. Its stability and brightness under different conditions enhance its utility in fluorescence microscopy and imaging techniques .

Mechanism of Action

The mechanism of action of a compound like this would depend on its specific biological target. Many thiazole and imidazole derivatives show diverse biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antidiabetic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Future Directions

Thiazole and imidazole derivatives are areas of active research due to their wide range of biological activities . Future research might focus on developing new synthetic routes, exploring their mechanisms of action, and evaluating their potential as therapeutic agents .

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4OS2/c1-8-7-24-13(19-8)20-11(23)6-22(2)14-21-12-9(15(16,17)18)4-3-5-10(12)25-14/h3-5,7H,6H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHZKKWNDQVCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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